molecular formula C7H13BrO4S B13849317 Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Cat. No.: B13849317
M. Wt: 273.15 g/mol
InChI Key: VLQFDTMNCJXVKM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a brominated ester derivative featuring a methylsulfonyl group at the 2-position of the butanoate backbone. Its molecular formula is C₇H₁₃BrO₄S, with a molecular weight of 289.15 g/mol. The compound’s structure includes:

  • A methyl ester group (-COOCH₃) at position 1.
  • A methylsulfonyl group (-SO₂CH₃) and a methyl substituent at position 2.
  • A bromine atom at position 4.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing sulfonyl group enhances reactivity in nucleophilic substitution or elimination reactions .

Properties

Molecular Formula

C7H13BrO4S

Molecular Weight

273.15 g/mol

IUPAC Name

methyl 4-bromo-2-methyl-2-methylsulfonylbutanoate

InChI

InChI=1S/C7H13BrO4S/c1-7(4-5-8,6(9)12-2)13(3,10)11/h4-5H2,1-3H3

InChI Key

VLQFDTMNCJXVKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)(C(=O)OC)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 4-bromo-2-methylbutanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its potential therapeutic properties are under investigation, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models. The presence of the methylsulfonyl group enhances its interaction with biological targets involved in inflammatory pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its structural components suggest potential interactions with bacterial enzymes, which could be leveraged for therapeutic purposes. Further investigations are needed to elucidate specific mechanisms and efficacy against different microbial pathogens.
  • Anticancer Potential : The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Studies have shown that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as interference with cell cycle progression.

Biological Research

In biological research, this compound is explored for its role as a biochemical probe to study enzyme mechanisms and metabolic pathways:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on the enzyme LpxC, which is critical for the biosynthesis of Lipid A in Gram-negative bacteria. Inhibition of LpxC disrupts bacterial membrane integrity, leading to cell death. This mechanism highlights the compound's potential as an antibacterial agent .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of specialty chemicals and materials with unique properties:

  • Synthesis of Specialty Chemicals : The compound's unique functional groups allow it to be used in synthetic organic chemistry for modifying existing compounds or creating novel chemical entities.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Study FocusFindings
In Vivo Efficacy Against Pseudomonas aeruginosa Demonstrated significant antibacterial activity in mouse models, effectively reducing bacterial load and improving survival rates compared to untreated controls .
Pharmacokinetic Studies Exhibited favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life, making it a promising candidate for antibiotic development .
Toxicological Profile Preliminary assessments indicate low cytotoxicity up to concentrations of 100 µM, suggesting safe therapeutic doses without significant adverse effects on human cells .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylsulfonyl group undergoes electron transfer processes to form sulfone derivatives. The pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate with key analogs, highlighting structural differences, physicochemical properties, and applications:

Compound Name Molecular Formula Functional Groups Key Applications Reactivity Notes
This compound C₇H₁₃BrO₄S Bromo, methylsulfonyl, methyl ester Pharmaceutical intermediates High reactivity due to electron-withdrawing sulfonyl group
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate C₈H₁₅BrO₄S Bromo, methylsulfonyl, ethyl ester Industrial synthesis Improved organic solubility due to ethyl group
Methyl 4-bromo-2,2-dimethylbutanoate C₇H₁₃BrO₂ Bromo, dimethyl, methyl ester Unknown (limited data) Reduced reactivity due to steric hindrance
Ethyl 4-bromo-2-methylbutanoate C₇H₁₃BrO₂ Bromo, methyl, ethyl ester Flavor/fragrance industries Simpler structure; lacks sulfonyl group

Key Findings:

Role of the Methylsulfonyl Group The methylsulfonyl group (-SO₂CH₃) in this compound significantly enhances electrophilicity at the brominated carbon, making it more reactive than analogs like methyl 4-bromo-2,2-dimethylbutanoate . In pharmaceutical contexts, methylsulfonyl-substituted compounds exhibit higher potency due to improved binding affinity, as seen in cyclooxygenase-2 (COX-2) inhibitors .

Ester Group Impact The methyl ester in the target compound offers faster hydrolysis rates compared to the ethyl analog, which may be advantageous in prodrug design . The ethyl ester variant (CAS 1312478-47-9) is more lipophilic, favoring industrial-scale synthesis in non-polar solvents .

Synthetic Utility The methylsulfonyl group facilitates regioselective reactions, as demonstrated in the synthesis of Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate, where analogous sulfonyl groups stabilize intermediates .

Biological Activity

Methyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (CAS No. 58029-83-7) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃BrO₄S
  • Molecular Weight : 273.14 g/mol
  • Functional Groups : The compound features a bromo substituent, a methyl group, and a methylsulfonyl group attached to a butanoate backbone. These structural components are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Hydrogen Bonding : The sulfonyl group can form strong hydrogen bonds with various biomolecules, influencing their structural conformation and activity.
  • Aromatic Interactions : The compound's aromatic moieties can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their functions.
  • Enzyme Inhibition : Research indicates that this compound can serve as a precursor for synthesizing inhibitors targeting bacterial enzymes, such as LpxC, which is crucial for the synthesis of bacterial membranes .

Antimicrobial Properties

This compound has shown promise as an antibacterial agent. Preliminary studies suggest that it interacts with bacterial enzymes, indicating potential efficacy against various microbial strains.

Compound Target Activity
This compoundLpxC enzymeInhibitory effects on bacterial growth
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoateBacterial receptorsPotential antibacterial properties

Case Studies

  • In Vivo Efficacy Against Pseudomonas aeruginosa :
    A study explored the structure-kinetic relationship of methylsulfone derivatives, including this compound, in inhibiting Pseudomonas aeruginosa LpxC. The results indicated a significant correlation between binding kinetics and post-antibiotic effects (PAE), suggesting that this compound could be effective in treating infections caused by this pathogen .
  • Cytotoxicity Assessment :
    In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. While specific IC50 values were not disclosed for this compound, related compounds have demonstrated significant cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy .

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